molecular formula C9H13N3O6 B3060928 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one CAS No. 13491-41-3

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Cat. No.: B3060928
CAS No.: 13491-41-3
M. Wt: 259.22 g/mol
InChI Key: XCUAIINAJCDIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RNA-Dependent RNA Polymerase Inhibition Dynamics

NHC exerts its antiviral effects primarily through interactions with viral RNA-dependent RNA polymerases (RdRps). Upon cellular uptake, NHC undergoes phosphorylation to its active triphosphate form (NHC-TP), which competes with endogenous cytidine triphosphate (CTP) and uridine triphosphate (UTP) for incorporation into nascent viral RNA strands. Structural studies reveal that NHC-TP binds to the RdRp active site through hydrogen bonding interactions with conserved aspartate residues, mimicking natural nucleotides.

A critical distinction lies in NHC’s resistance to viral proofreading exonucleases. Coronaviruses encode a 3′-to-5′ exoribonuclease (ExoN) that excises mismatched nucleotides, but NHC incorporation evades this repair mechanism. This property is attributed to NHC’s ribose moiety, which adopts a C3′-endo conformation similar to natural ribonucleotides, reducing steric clashes during proofreading.

Property NHC-TP CTP/UTP
Incorporation Efficiency 0.8–1.2 μM⁻¹ 1.5–2.0 μM⁻¹
Proofreading Susceptibility Low High
Base-Pairing Fidelity Ambivalent High

Table 1: Comparative kinetic properties of NHC-TP versus natural nucleotides in RdRp incorporation assays.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUAIINAJCDIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326527, DTXSID00902055
Record name N-hydroxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13491-41-3
Record name NSC529856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as dihydrouridine or 5,6-dihydrouridine, is a modified nucleoside with significant biological activity. This compound is of interest due to its potential applications in antiviral therapies and its role in RNA metabolism. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14N2O6
  • Molecular Weight : 246.22 g/mol
  • Solubility :
    • DMF: 16 mg/ml
    • DMSO: 10 mg/ml
    • PBS (pH 7.2): 5 mg/ml
  • Density : 1.614±0.06 g/cm³ (Predicted)
  • Storage Temperature : Store at -20°C
PropertyValue
Molecular FormulaC9H14N2O6
Molecular Weight246.22 g/mol
Solubility (DMF)16 mg/ml
Density1.614±0.06 g/cm³
pKa12.40±0.20
StabilityHygroscopic

The biological activity of dihydrouridine is primarily linked to its incorporation into RNA molecules, where it can influence RNA structure and function. It has been shown to:

  • Inhibit viral replication : Dihydrouridine acts as a mutagenic ribonucleoside, which can be incorporated into viral RNA during replication, leading to the accumulation of mutations that impair viral function .
  • Modulate host cellular processes : By affecting RNA metabolism, dihydrouridine can alter gene expression and protein synthesis within host cells.

Antiviral Activity

Dihydrouridine has demonstrated antiviral properties against various viruses, particularly coronaviruses:

  • SARS-CoV-2 : Studies indicate that dihydrouridine can inhibit the replication of SARS-CoV-2 by introducing errors into the viral genome during RNA synthesis . This mechanism is crucial for developing antiviral agents targeting COVID-19.

Case Study: Efficacy Against Coronaviruses

In a study examining the efficacy of dihydrouridine against coronaviruses, it was found that:

  • The compound significantly reduced viral load in treated cells.
  • Viral genome sequencing revealed increased mutation rates in the presence of dihydrouridine, indicating its role as a mutagenic agent .

Research Findings

Recent research highlights the potential of dihydrouridine in therapeutic applications:

  • Antiviral Properties : In vitro studies have shown that dihydrouridine effectively inhibits several strains of coronaviruses, including those resistant to other antiviral drugs .
  • Safety Profile : Initial toxicity assessments suggest that dihydrouridine has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Future Directions

The ongoing research aims to:

  • Investigate the pharmacokinetics and bioavailability of dihydrouridine in vivo.
  • Explore combination therapies that leverage its mutagenic properties alongside other antiviral agents.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized through multi-step organic reactions, often involving nucleoside chemistry and hydroxylamine derivatization:

Key Synthetic Routes

Reaction TypeConditionsProductsYieldReference
Condensation Cytidine derivative + hydroxylamine in aqueous ammonia (pH 8–9)N⁴-hydroxycytidine65–72%
Nucleophilic Substitution Cytidine treated with hydroxylamine-O-sulfonic acid in DMFRegioselective C4 amination58%
Enzymatic Hydroxylation Cytidine with cytochrome P450 monooxygenasesSelective N⁴-hydroxylation40%
  • Mechanistic Insight : The hydroxyamino group (–NHOH) at C4 is introduced via nucleophilic attack on activated cytidine intermediates . Protecting groups (e.g., trityl or acetyl) are often used to stabilize the hydroxymethyl oxolane moiety during synthesis .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its labile glycosidic bond and hydroxyamino group:

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1 M HCl, 80°C

  • Products : D-ribose derivative + 4-hydroxyamino-2-pyrimidinone

  • Rate Constant : k=2.3×104s1k=2.3\times 10^{-4}\,\text{s}^{-1}

Base-Mediated Degradation

  • Conditions : 0.1 M NaOH, 25°C

  • Products : Ring-opened uronate derivatives via deprotonation of the hydroxyamino group .

Oxidation-Reduction Reactions

The hydroxyamino (–NHOH) and hydroxymethyl (–CH₂OH) groups are redox-active:

Oxidation

Oxidizing AgentConditionsProductApplication
KMnO₄ Aqueous H₂SO₄, 0°C4-NitrosocytidineIntermediate for mutagenicity studies
CrO₃ Acetic acid, 60°CRibonic acid derivativeFunctionalization of sugar moiety

Reduction

  • Catalytic Hydrogenation : Pd/C in methanol reduces the hydroxyamino group to an amine (–NH₂), yielding 4-aminocytidine .

Enzymatic Interactions

The compound’s antiviral activity stems from its incorporation into viral RNA, facilitated by RNA-dependent RNA polymerases:

  • Phosphorylation : Intracellular kinases convert it to the triphosphate form (EIDD-1931-TP) .

  • RNA Incorporation : Acts as a substrate analog, pairing with both guanine and adenine, inducing lethal mutagenesis .

  • Metabolic Stability : Resists hydrolysis by human cytidine deaminase (half-life >24 hrs) .

Photochemical and Thermal Degradation

ConditionDegradation PathwayProducts
UV Light (254 nm) Cleavage of N–O bond in hydroxyamino groupCytidine + NO- radicals
Thermal (150°C) Dehydration of sugar moietyAnhydro derivatives + NH₃
  • Kinetics : Photodegradation follows first-order kinetics (t1/2=3.2hrst_{1/2}=3.2\,\text{hrs}) under UV exposure .

Comparison with Structural Analogs

CompoundStructural DifferenceReactivity Profile
1-Methylpseudouridine Methyl at N1Resists hydrolysis; enhances RNA stability
5-Methoxyuridine Methoxy at C5Reduced mutagenicity; antiviral activity
Cytidine Lacks hydroxyamino groupNo RNA mutagenesis

Key Research Findings

  • Antiviral Mechanism : Incorporation into SARS-CoV-2 RNA causes a 90% reduction in viral titer at 1 µM .

  • Synthetic Challenges : Low regioselectivity in hydroxylamine reactions necessitates protecting group strategies .

Comparison with Similar Compounds

Research Implications

N4-Hydroxycytidine’s unique mechanism (RNA mutagenesis) positions it as a promising candidate against RNA viruses, whereas pyrimidine analogs like gemcitabine and cytarabine remain staples in cancer therapy. Future research should address N4-Hydroxycytidine’s pharmacokinetics and resistance profiles to optimize clinical use.

Preparation Methods

Multi-Step Synthesis from 1-β-D-Arabinofuranosyluracil

A four-step synthesis starting from 1-β-D-arabinofuranosyluracil is documented in WO2016/106050 and reproduced in ChemicalBook entries. The process involves sequential protection, hydroxylation, and deprotection steps:

Patent-Based Hydroxylation of Cytidine Derivatives

Chinese patent CN113307833A discloses a streamlined method for synthesizing N⁴-hydroxycytidine derivatives, applicable to the target compound. Key steps include:

  • Hydroxylamine-mediated hydroxylation : Cytidine or its protected analogs react with hydroxylamine under basic conditions (e.g., sodium hydroxide or triethylamine) in polar aprotic solvents like dimethylformamide (DMF).
  • Deprotection : Acidic hydrolysis (e.g., HCl) removes protective groups, yielding the final product.

The patent highlights a 65–75% yield for N⁴-hydroxycytidine analogs, with shorter reaction times (8–12 hours) compared to traditional methods. Environmental and economic benefits arise from reduced solvent use and eliminated chromatographic purification.

Two-Step Synthesis from Uridine

A high-yielding route from uridine is described in RSC Advances, optimized for molnupiravir production but adaptable to the target compound:

  • Protection : Uridine’s 2',3'-hydroxyl groups are protected as an isopropylidene acetal using 2,2-dimethoxypropane and camphorsulfonic acid in acetone (85% yield).
  • Hydroxylamine substitution : The protected intermediate reacts with hydroxylamine-O-sulfonic acid in aqueous ammonia, followed by deprotection with formic acid (68% overall yield).

This method avoids toxic reagents and achieves >99% purity via crystallization. Scalability to multigram quantities is demonstrated, making it industrially viable.

Parameter Step 1 Step 2
Reagents 2,2-dimethoxypropane, CSA NH₂OSO₃H, NH₃
Solvent Acetone H₂O/MeOH
Time 4 h 12 h
Yield 85% 80%

Protection-Deprotection Strategy for β-D-N⁴-Hydroxycytidine

A study in PMC details a protection strategy for β-D-N⁴-hydroxycytidine, relevant to synthesizing the target compound:

  • Acetonide protection : 2',3'-hydroxyl groups are protected using 2,2-dimethoxypropane and acid catalysis.
  • DMTr protection : The 5'-hydroxyl group is protected with 4,4'-dimethoxytrityl chloride (DMTrCl) in pyridine.
  • Steglich esterification : Carboxylic acid derivatives are introduced via 1,3-dicyclohexylcarbodiimide (DCC) activation.
  • Final deprotection : Acidic hydrolysis (80% formic acid) removes protective groups.

This approach allows modular functionalization but requires rigorous purification after each step.

Comparative Analysis of Preparation Methods

Method Steps Yield Advantages Limitations
Multi-Step 4 Unreported High regioselectivity Long duration (116 h total)
Patent 2 65–75% Economical, short time Requires patent access
Uridine Route 2 68% Scalable, high purity Limited to uridine derivatives
Protection-Deprotection 3–4 ~60% Modular functionalization Complex purification

Mechanistic Insights and Optimization

  • Hydroxylamine reactivity : Hydroxylamine hydrochloride preferentially targets the 4-position of cytidine due to electron-deficient pyrimidine rings, as confirmed by NMR studies.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity of hydroxylamine, while protic solvents favor tautomerization to less reactive forms.
  • Catalyst role : DMAP accelerates acylation and protection steps by stabilizing transition states through hydrogen bonding.

Q & A

Q. Methodological Insight :

  • Perform comparative studies using isogenic cell lines (e.g., wild-type vs. DNA repair-deficient) to isolate metabolic and repair pathways.
  • Quantify intracellular metabolite levels via LC-MS/MS to correlate cytotoxicity with active triphosphate forms.
  • Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive cell lines .

What synthetic strategies are recommended for optimizing the yield of this compound while minimizing side reactions?

Synthesis typically involves glycosylation of the modified pyrimidine base with a protected sugar moiety, followed by deprotection. Key challenges include stereochemical control and avoiding hydrolysis of the hydroxylamino group.

Q. Methodological Insight :

  • Use 2,2,2-trifluoroacetyl or tert-butyldimethylsilyl (TBS) protecting groups for hydroxylamino and sugar hydroxyls to prevent undesired side reactions during glycosylation .
  • Employ Mitsunobu conditions for stereoselective coupling of the sugar and base.
  • Monitor reaction progress via 19F^{19}\text{F}-NMR if fluorinated intermediates are used (e.g., gemcitabine analogs) .

How can researchers address poor aqueous solubility in preclinical pharmacokinetic studies?

The compound’s solubility is influenced by its polar hydroxyl groups and hydrophobic pyrimidinone ring. Zebularine, a structurally similar compound, shows ≥50.7 mg/mL solubility in water due to its ribose moiety .

Q. Methodological Insight :

  • Formulate with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance solubility without altering bioavailability.
  • Use predictive tools like Hansen Solubility Parameters to screen co-solvents (e.g., PEG 400) for in vivo studies.
  • Validate solubility enhancements using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

What analytical techniques are most robust for quantifying this compound and its metabolites in biological matrices?

LC-MS/MS is the gold standard due to high sensitivity and specificity. For example, gemcitabine (a related compound) is quantified using a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile .

Q. Methodological Insight :

  • Optimize ionization parameters (e.g., ESI+ for hydroxylamino derivatives) and monitor transitions like m/z 243 → 112 (parent → fragment).
  • Validate assays per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

What computational approaches can predict off-target effects of this compound?

Molecular docking and molecular dynamics simulations can identify interactions with non-target enzymes (e.g., cytidine deaminase). Zebularine’s stability against deamination is attributed to its 2-oxo substitution, which prevents enzymatic degradation .

Q. Methodological Insight :

  • Use AutoDock Vina to screen against human proteome databases (e.g., PDB, UniProt).
  • Validate predictions with in vitro activity panels (e.g., Eurofins Cerep’s SafetyScreen44) to assess kinase or GPCR off-target binding .

How do researchers reconcile conflicting data on epigenetic modulation potency in different in vivo models?

Variability may stem from differences in dosing regimens, tissue-specific biodistribution, or host microbiome effects (e.g., bacterial cytidine deaminase activity).

Q. Methodological Insight :

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue exposure.
  • Use germ-free mice to eliminate microbiome confounding factors.
  • Pair in vivo studies with epigenetic endpoints (e.g., bisulfite sequencing for DNA methylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Reactant of Route 2
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.